2-Methoxy-4,5-diphenyl-1,3-dioxolane 2-Methoxy-4,5-diphenyl-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 61562-02-5
VCID: VC20640806
InChI: InChI=1S/C16H16O3/c1-17-16-18-14(12-8-4-2-5-9-12)15(19-16)13-10-6-3-7-11-13/h2-11,14-16H,1H3
SMILES:
Molecular Formula: C16H16O3
Molecular Weight: 256.30 g/mol

2-Methoxy-4,5-diphenyl-1,3-dioxolane

CAS No.: 61562-02-5

Cat. No.: VC20640806

Molecular Formula: C16H16O3

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-4,5-diphenyl-1,3-dioxolane - 61562-02-5

Specification

CAS No. 61562-02-5
Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
IUPAC Name 2-methoxy-4,5-diphenyl-1,3-dioxolane
Standard InChI InChI=1S/C16H16O3/c1-17-16-18-14(12-8-4-2-5-9-12)15(19-16)13-10-6-3-7-11-13/h2-11,14-16H,1H3
Standard InChI Key DKFKOUIAYZHRIA-UHFFFAOYSA-N
Canonical SMILES COC1OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-methoxy-4,5-diphenyl-1,3-dioxolane, reflects its substituent arrangement. The dioxolane ring adopts a puckered conformation to minimize steric strain between the phenyl groups. Key structural features include:

PropertyValue
Molecular FormulaC16H16O3\text{C}_{16}\text{H}_{16}\text{O}_{3}
Molecular Weight256.30 g/mol
SMILESCOC1OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3
InChI KeyDKFKOUIAYZHRIA-UHFFFAOYSA-N

The methoxy group at position 2 enhances electron density within the ring, while the bulky phenyl groups at positions 4 and 5 influence steric interactions in reactions.

Synthesis and Manufacturing Considerations

Challenges and Optimization

The steric bulk of phenyl groups complicates ring closure, necessitating high-temperature conditions or catalytic systems to facilitate cyclization. Solvent selection (e.g., triethylene glycol dimethyl ether) and base catalysts (e.g., sodium propionate) improve yields in analogous syntheses .

Physicochemical Properties

Thermal Stability

The compound’s melting point and decomposition temperature are unspecified, but its aromatic substituents suggest stability up to 150–200°C, typical for phenyl-substituted dioxolanes.

Solubility and Reactivity

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ether and ester functionalities.

  • Reactivity: The electron-rich dioxolane ring may undergo acid-catalyzed ring-opening or participate in nucleophilic substitutions at the methoxy group.

Applications in Organic Synthesis

As a Synthetic Intermediate

The compound serves as a precursor for:

  • Chiral auxiliaries: Its rigid structure aids in asymmetric synthesis.

  • Polymer chemistry: Incorporation into polyethers or polyesters to modify thermal properties.

Biological Activity and Research Findings

Preliminary Studies

Interaction assays suggest that the compound’s phenyl groups facilitate π-π stacking with aromatic residues in proteins, potentially modulating enzymatic activity.

Toxicity Profiling

No acute toxicity data are available, but safety protocols for handling include:

  • Use of PPE (gloves, goggles) to prevent dermal/ocular exposure.

  • Storage in airtight containers under inert atmosphere.

Comparative Analysis with Related Dioxolanes

CompoundSubstituentsKey Differences
4,5-Dimethyl-1,3-dioxole-2-ketoneMethyl, ketoneHigher reactivity due to ketone moiety
2-Methoxy-1,3-dioxolaneMethoxy onlyLess steric hindrance, lower molecular weight

Future Research Directions

Synthetic Methodology Development

  • Exploration of catalytic asymmetric synthesis to access enantiopure forms.

  • Green chemistry approaches using biodegradable solvents .

Biological Screening

  • In vitro assays: Anticancer, antiviral, and anti-inflammatory activity testing.

  • ADMET profiling: Pharmacokinetic studies to assess therapeutic potential.

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